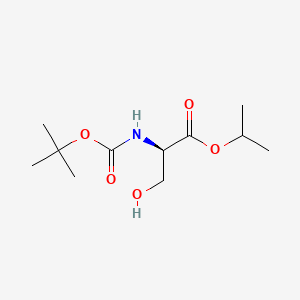
Boc-D-Ser-OiPr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during chemical reactions. The presence of the hydroxyl group and the chiral center makes it a valuable intermediate in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its chiral center is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as a building block for various synthetic processes.
Mécanisme D'action
Target of Action
Boc-D-Ser-OiPr, also known as propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound primarily used in the field of synthetic chemistry . Its primary targets are amino functions, where it serves as a protecting group .
Mode of Action
This compound acts as a protecting group for amino functions, particularly in the synthesis of peptides . It is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of this compound primarily affects the synthesis pathways of multifunctional targets, especially peptides . By protecting the amino functions, it allows for transformations of other functional groups without interference from the amines .
Pharmacokinetics
Its properties, such as stability under acidic and basic conditions, influence its behavior in chemical reactions .
Result of Action
The use of this compound results in the protection of amino functions, enabling selective reactions on other functional groups . This facilitates the synthesis of complex molecules, particularly peptides .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . Its stability under both acidic and basic conditions makes it suitable for a wide range of reactions . Strong acids are required for the cleavage of the boc group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
-
Esterification: : The hydroxyl group is esterified using isopropyl alcohol in the presence of an acid catalyst. This step ensures the formation of the isopropyl ester.
-
Chiral Resolution: : The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid (TFA), and the free amine can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in dry ether.
Substitution: TFA in dichloromethane or HCl in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted amines depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific ester group and chiral center, which provide distinct reactivity and selectivity in synthetic applications. Compared to similar compounds, its isopropyl ester offers different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURMCPIMAXTNA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
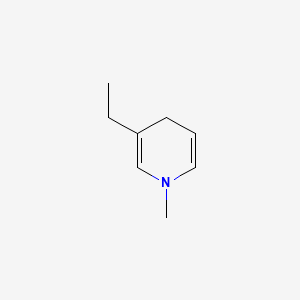
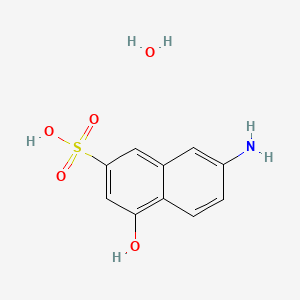
![N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B594213.png)
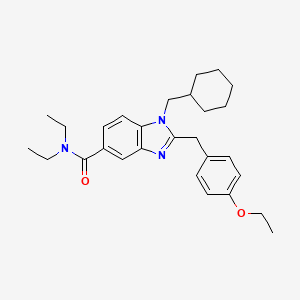
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
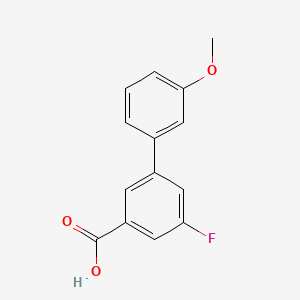
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
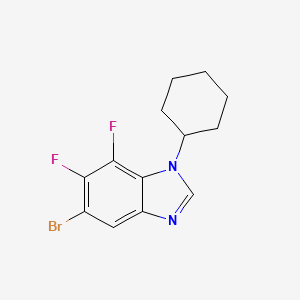
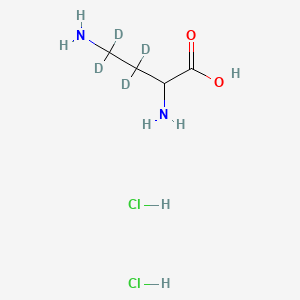
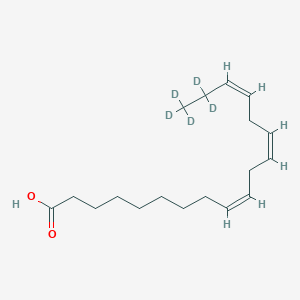
![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

